molecular formula C14H10BrN3O B3319841 Bromazepam-d4 CAS No. 1185022-85-8

Bromazepam-d4

Cat. No.: B3319841
CAS No.: 1185022-85-8
M. Wt: 320.18 g/mol
InChI Key: VMIYHDSEFNYJSL-VTBMLFEUSA-N
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Description

Bromazepam-d4 is a deuterated form of bromazepam, a benzodiazepine derivative primarily used for its anxiolytic properties. . Deuteration involves the substitution of hydrogen atoms with deuterium, a stable hydrogen isotope, which can enhance the compound’s stability and provide unique properties for research applications.

Mechanism of Action

Target of Action

Bromazepam-d4 primarily targets the GABA (A) Receptor . GABA (A) receptors are inhibitory neurotransmitter receptors that play a crucial role in maintaining the balance of excitatory and inhibitory signals in the brain .

Mode of Action

This compound binds to the GABA-A receptor, causing a conformational change and potentiating its inhibitory effects . This binding increases the receptors’ response when activated by GABA itself or an agonist . The result is an enhancement of the inhibitory effects of GABA, leading to decreased neuronal excitability .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic system . By potentiating the inhibitory effects of GABA, this compound enhances the function of the GABAergic system, leading to increased inhibition of neuronal activity .

Pharmacokinetics

Bromazepam is completely absorbed in humans, with a bioavailability of 84% following oral administration . The intact drug is eliminated from the blood with a mean half-life of 11.9 hours . Predictable steady-state blood levels are maintained on multiple daily dosing . Bromazepam exhibits pK a values of 2.9 and 11.0, corresponding to the removal of the proton of the protonated nitrogen in the 4-position of the molecule, and the deprotonation of the nitrogen in the 1-position, respectively .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the potentiation of GABA’s inhibitory effects. This leads to a decrease in neuronal excitability, which can help to alleviate symptoms of anxiety and panic disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, co-exposure to other CNS depressants can enhance impairment and potentially lead to respiratory depression . Additionally, factors such as the patient’s age, gender, and the presence of certain medical conditions or medications can influence the pharmacokinetics and overall effects of this compound .

Biochemical Analysis

Biochemical Properties

Bromazepam-d4 interacts with various enzymes and proteins within the body. It primarily binds to the GABA-A receptor, causing a conformational change and potentiating its inhibitory effects . This interaction with the GABA-A receptor is a key aspect of this compound’s role in biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by increasing the inhibitory effects of GABA, a neurotransmitter that reduces neuronal excitability . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding to the GABA-A receptor, leading to a conformational change that enhances the receptor’s response when activated by GABA . This interaction results in increased inhibitory effects, which can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed to be stable under certain conditions, but can degrade over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by the cytochrome P450 system, specifically by enzymes such as CYP3A4, CYP3A5, and CYP2C19 . This metabolism can affect metabolic flux and metabolite levels .

Transport and Distribution

This compound is generally well absorbed after oral administration and has a volume of distribution of 1.56 L/kg . It is lipophilic, allowing it to cross the blood-brain barrier and equilibrate with brain tissue .

Subcellular Localization

Given its lipophilic nature and its ability to cross the blood-brain barrier, it is likely that it can localize to various compartments within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bromazepam-d4 typically involves the deuteration of bromazepam. This process can be achieved through various methods, including catalytic exchange reactions where deuterium gas is used in the presence of a catalyst to replace hydrogen atoms with deuterium . Another method involves the use of deuterated reagents in the synthesis of bromazepam from its precursors.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is common to achieve the desired isotopic substitution .

Chemical Reactions Analysis

Types of Reactions: Bromazepam-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Bromazepam-d4: The deuteration of bromazepam to form this compound provides enhanced stability and allows for more precise analytical studies. This makes it particularly valuable in research settings where isotopic labeling is required .

Properties

IUPAC Name

7-bromo-5-(3,4,5,6-tetradeuteriopyridin-2-yl)-1,3-dihydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O/c15-9-4-5-11-10(7-9)14(17-8-13(19)18-11)12-3-1-2-6-16-12/h1-7H,8H2,(H,18,19)/i1D,2D,3D,6D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIYHDSEFNYJSL-VTBMLFEUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Br)[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675723
Record name 7-Bromo-5-[(~2~H_4_)pyridin-2-yl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185022-85-8
Record name 7-Bromo-5-[(~2~H_4_)pyridin-2-yl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1185022-85-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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